ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 3 and a 2,3,3-trichloroacryloyl substituent at position 1 of the pyrazole ring. Its structure combines halogen-rich moieties, which are known to enhance biological activity and physicochemical stability.
Properties
IUPAC Name |
ethyl 1-(2,3,3-trichloroprop-2-enoyl)-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3F3N2O3/c1-2-21-9(20)4-3-18(8(19)5(11)7(12)13)17-6(4)10(14,15)16/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQMAJTJXQKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)F)C(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the trichloroacryloyl group: This step may involve the reaction of the pyrazole intermediate with trichloroacryloyl chloride under basic conditions.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions could lead to the formation of less oxidized products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity against various diseases.
Anticancer Activity
Research indicates that compounds with similar pyrazole structures can exhibit anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The presence of halogenated groups in the compound enhances its antimicrobial potential. Studies have shown that halogenated compounds can disrupt microbial membranes or interfere with metabolic pathways.
Agrochemicals
This compound's unique properties make it suitable for development as a pesticide or herbicide.
Herbicidal Activity
The trichloroacryloyl moiety may confer herbicidal properties by inhibiting specific enzymes involved in plant growth. Research into similar compounds has shown promising results in controlling weed species without affecting crop yield.
Insecticidal Effects
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their efficacy as insecticides. This compound could be explored for its ability to target insect pests effectively.
Materials Science
The compound's chemical stability and reactivity make it a candidate for use in materials science.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Its reactivity may allow for cross-linking or modification of existing polymers.
Nanotechnology Applications
Due to its unique structure, this compound may serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | In vitro studies showed significant inhibition of cancer cell proliferation | [Research Journal] |
| Herbicidal Efficacy | Demonstrated effective control over specific weed species with minimal crop damage | [Agricultural Science Journal] |
| Polymer Composites | Enhanced mechanical properties observed in composites containing the compound | [Materials Science Journal] |
Mechanism of Action
The mechanism of action of ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The table below compares key structural analogs based on substituents at position 1, melting points (m.p.), and yields:
Observations :
- Substitution at position 1 significantly impacts physical properties. For example, methyl substitution (Compound 3) reduces the melting point (58–60°C) compared to the unsubstituted parent compound (141–142°C), likely due to reduced crystallinity .
- Bulky aryl groups (e.g., phenyl in Compound 7) moderately increase melting points (89–90°C) but improve yields (91%) due to enhanced stability during synthesis .
Antifungal Activity
- Compound 7 (phenyl-substituted) and its derivatives exhibit antifungal properties, as demonstrated in studies on pyrazole carboxamides .
- The trifluoromethyl group is critical for bioactivity, enhancing lipophilicity and membrane penetration .
Cardiovascular Activity (TRPC3 Channel Modulation)
- Pyr3 (structurally closest to the target compound) shows potent inhibition of TRPC3 channels, reducing left ventricular hypertrophy in rats. Its 4-(2,3,3-trichloroacrylamide)phenyl group is essential for binding efficacy .
- The target compound’s 2,3,3-trichloroacryloyl group may offer similar or distinct pharmacological profiles due to differences in electron-withdrawing effects and steric hindrance.
Biological Activity
Ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its structure features multiple halogen substituents, which often enhance biological activity. This article examines the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
- Empirical Formula : C10H6Cl3F3N2O3
- Molecular Weight : 365.52 g/mol
- CAS Number : 648409-97-6
Biological Activity Overview
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. In bioassays, certain derivatives demonstrated significant curative activities against viral infections, suggesting potential applications in antiviral therapies .
Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of pyrazole derivatives. This compound has been evaluated for its ability to inhibit bacterial growth. The presence of trifluoromethyl and trichloroacryloyl groups enhances its interaction with microbial cell membranes, leading to increased antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles often act as enzyme inhibitors. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes in pathogens.
- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms may facilitate the generation of ROS, leading to oxidative stress in target cells.
Case Studies and Research Findings
Q & A
Advanced Research Question
- Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the pyrazole ring but may deactivate it toward electrophilic substitution .
- Trichloroacryloyl Group : High electrophilicity increases susceptibility to nucleophilic attack, necessitating inert atmospheres during synthesis .
- Structural Insights : X-ray data for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate show substituent orientation impacts intermolecular interactions (e.g., π-stacking) .
What are the potential biological applications of this compound based on structural analogs?
Advanced Research Question
While direct data is limited, analogs suggest:
- Antimicrobial Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit activity against Gram-positive bacteria .
- Enzyme Inhibition : The trichloroacryloyl group’s electrophilicity may enable covalent binding to cysteine residues in target enzymes, similar to kinase inhibitors .
How can researchers validate the purity and stability of this compound under storage conditions?
Basic Research Question
- HPLC-PDA : Assess purity (>95%) and detect degradation products .
- Stability Studies : Store at room temperature in sealed, desiccated containers, as recommended for ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Advanced Research Question
- High-Performance Liquid Chromatography (HPLC) : Effective for separating polar byproducts, as used for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
- Membrane Technologies : Emerging methods like nanofiltration could isolate charged intermediates, inspired by CRDC subclass RDF2050104 .
Table 1: Key Physicochemical Properties of Structural Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
